Tylosin

Overview

Description

Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae, primarily used in veterinary medicine to treat bacterial and mycoplasma infections in livestock and companion animals . It consists of four structurally related components: This compound A, B (desmycosin), C (macrocin), and D (relomycin). This compound A (>80% of the mixture) is the most biologically active, while this compound D is a major metabolite formed in vivo . Its mechanism involves inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit, leading to bacteriostatic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is filtered, and the antibiotic is extracted using organic solvents. The extracted product is then subjected to activated carbon decolorization and spray drying to obtain this compound tartrate in powder form .

Industrial Production Methods: In industrial settings, this compound tartrate is produced by dissolving this compound tartrate or phosphate powder in ethyl acetate. Butyl acetate is then added dropwise at low temperatures (0-5°C) with continuous stirring. The mixture is centrifuged, and the obtained crystals are washed with cold butyl acetate and vacuum dried .

Chemical Reactions Analysis

Types of Reactions: Tylosin tartrate undergoes various chemical reactions, including:

Oxidation: this compound tartrate can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound tartrate.

Substitution: Substitution reactions can occur at various positions on the macrolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Treatment of Bacterial Infections

Tylosin is primarily utilized to treat infections caused by Gram-positive bacteria and some Gram-negative organisms. It has shown effectiveness against pathogens such as Staphylococcus, Streptococcus, Mycoplasma, and certain spirochetes. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Pathogen | MIC Range (µg/mL) |

|---|---|

| Mycoplasma bovis | 0.06 - 4 |

| Staphylococcus aureus | 0.5 - >128 |

This compound's mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial growth .

Growth Promotant

In food-producing animals, this compound is often used as a growth promoter to enhance feed efficiency and weight gain. It is particularly effective in poultry, swine, and cattle, leading to improved production outcomes .

Treatment of Colitis

This compound has been employed to manage colitis in companion animals, particularly dogs. While its efficacy in treating chronic diarrhea has been documented through anecdotal evidence and experimental studies, further research is needed to establish robust clinical guidelines .

Aquaculture

With increasing demand for antibiotic treatments in aquaculture due to limited veterinary drug options, this compound has been repurposed for use in fish farming. Studies indicate that this compound can effectively treat bacterial infections in fish with advantages such as rapid absorption and low toxicity at therapeutic doses .

Pharmacokinetics in Fish

Research has demonstrated that the pharmacokinetics of this compound in aquatic species shows rapid absorption and distribution, making it a suitable candidate for aquaculture applications .

Genotoxicity Studies

Extensive studies have assessed the safety profile of this compound, showing no evidence of genotoxicity or carcinogenicity across various assays conducted on both in vitro and in vivo models . For example, a study involving Chinese hamster ovarian cells found no chromosomal aberrations when exposed to this compound at varying concentrations .

Acceptable Daily Intake (ADI)

Recent evaluations have contributed to establishing a microbiological acceptable daily intake (mADI) for this compound residues from veterinary use, indicating that its usage poses minimal public health concerns .

Efficacy in Turkeys

A study focused on dosage adjustments based on allometric scaling in turkeys highlighted how body weight changes affect the pharmacokinetics of this compound, emphasizing the importance of tailored dosing strategies for different ages and weights .

Clinical Trials in Dogs

Clinical trials investigating this compound's effectiveness for treating suspected this compound-responsive diarrhea in dogs revealed promising results, although further validation through larger-scale studies is necessary to confirm its efficacy conclusively .

Mechanism of Action

Tylosin tartrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thus inhibiting protein synthesis. This bacteriostatic effect is particularly effective against Gram-positive bacteria and mycoplasma .

Comparison with Similar Compounds

Comparison with Tylosin Components and Metabolites

Activity of this compound Components

The microbiological potency of this compound components varies significantly (Table 1):

| Component | MIC against K. rhizophila (μg/ml) | MIC against S. aureus (μg/ml) | Relative Bioactivity (%) |

|---|---|---|---|

| This compound A | 0.1 | 0.39 | 100 |

| This compound B | 0.1 | 0.78 | 83 |

| This compound C | 0.1 | 0.39 | Not reported |

| This compound D | 1.56 | 12.5 | 35 |

- This compound A and C exhibit similar potency against S. aureus but differ in environmental stability. This compound D shows minimal activity, making it pharmacologically less relevant .

- Metabolites : Dihydrodesmycosin (a hydrolysis product) retains 31% bioactivity, while this compound B (spiramycin) has distinct sorption properties (log Kow: 1.535–78.343 vs. This compound A’s 0.552–32.659), impacting environmental persistence .

Comparison with Other Macrolides

Spiramycin

- Structural Similarity: Shares a 16-membered lactone ring but lacks the mycaminose sugar moiety present in this compound .

Carbomycin and Acetylisovalerylthis compound (AIV)

- Carbomycin : A this compound derivative produced via bioconversion by Streptomyces thermophilus. Structural modifications at the 3′- and 4″-hydroxyl groups (acetyl and isovaleryl additions) enhance stability and activity .

- AIV Production : Optimized fermentation conditions (e.g., leucine supplementation) increase yield by 19%, demonstrating how structural tweaks improve efficacy .

Novel this compound Analogues

Streptomyces ansochromogenes-Derived Analogues

- Compounds 1 and 2 : Identified in a wblA disruption mutant, these 16-membered macrolides exhibit 10-fold higher activity against Streptococcus pneumoniae compared to this compound . Their structures retain the tylactone core but feature modified sugar moieties.

Angolamycin Analogues

- 18-Dihydro- and 18-Deoxo-18-Dihydro Angolamycin : Structurally related to this compound but less potent, highlighting the importance of specific functional groups (e.g., ketone at position 18) for bioactivity .

Environmental and Pharmacokinetic Comparisons

Sorption in Soil

- This compound A and D exhibit similar sorption coefficients (Kd), while This compound B (spiramycin) shows higher hydrophobicity, leading to prolonged environmental retention .

Pharmacokinetics in Turkeys

- This compound A is rapidly metabolized to this compound D, which accumulates in the liver and is excreted via bile. Turkeys metabolize this compound A twice as fast as chickens, indicating species-specific pharmacokinetics .

Efficacy in Treating Diarrhea

- This compound vs. Placebo : In dogs with chronic diarrhea, this compound (25 mg/kg/day) resolved symptoms in 85% of cases within seven days, compared to 29% for placebo .

- Mechanism : Likely involves modulation of gut microbiota, though the exact pathway remains unclear .

Synergy with Feed Additives

- Monensin + this compound: Combined use in cattle improves feed efficiency (G:F ratio) and reduces liver abscesses, though monensin (a polyether ionophore) operates via a distinct mechanism .

Biological Activity

Tylosin is a macrolide antibiotic primarily used in veterinary medicine for its potent antimicrobial properties, particularly against Gram-positive bacteria and mycoplasmas. Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis, which ultimately leads to bacterial cell death. This article delves into the biological activity of this compound, summarizing case studies, pharmacokinetics, resistance mechanisms, and its effects on gut microbiota.

Antimicrobial Spectrum

This compound exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Highly effective against most Gram-positive bacteria including Staphylococcus, Streptococcus, and Mycoplasma species.

- Gram-negative Bacteria : Activity is generally lower compared to Gram-positive bacteria, but some strains show susceptibility.

Table 1: Antimicrobial Activity of this compound

| Bacterial Group | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate to Low |

| Mycoplasma | High |

Pharmacokinetics

This compound's pharmacokinetic profile has been studied extensively in various animal models. Key findings include:

- Absorption : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1.5 hours. For example, in pigs, a peak concentration of 2.4 mg/L was observed at this time after a dose of 30 mg/kg .

- Distribution : this compound distributes widely in body tissues, with significant concentrations found in the liver and kidneys. Notably, it is not detected in the brain or spinal cord .

- Elimination : The elimination half-life varies depending on the route of administration and species. For instance, after intramuscular injection in calves, serum concentrations peaked at about 2 hours post-administration and decreased significantly thereafter .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2.4 mg/L (pigs) |

| Time to Peak Concentration | 1.5 hours |

| Elimination Half-Life | Varies by route |

Study on Swine Gut Microbiota

A recent study investigated the impact of this compound on the gut microbiome of infected pigs. It was found that treatment with this compound led to a reduction in microbial diversity, notably decreasing populations of beneficial bacteria such as Lactobacillus and Prevotella. This study highlighted the correlation between higher plasma concentrations of this compound and changes in gut microbiota composition .

Resistance Mechanisms

Research has identified specific genetic mechanisms conferring resistance to this compound. Resistance is primarily mediated through methylation of 23S rRNA by methyltransferases such as TlrB and TlrD. This modification prevents this compound from effectively binding to its target site within the ribosome .

Table 3: Mechanisms of this compound Resistance

| Mechanism | Description |

|---|---|

| rRNA Methylation | Modification at G748 and A2058 prevents binding |

| Gene Involvement | TlrB and TlrD genes are critical for resistance |

Q & A

Basic Research Questions

Q. What factors influence tylosin’s stability in aqueous solutions, and how can researchers optimize experimental conditions to minimize degradation?

this compound stability is highly pH-dependent. Studies show degradation is minimal at neutral pH (~3% loss in 100 hours at pH 7) but accelerates in acidic or alkaline conditions (e.g., <40% remaining at pH 4 and complete degradation at pH 11 within 100 hours) . To mitigate degradation:

- Use buffered solutions (pH 6–7) for short-term experiments.

- For long-term studies, employ sterile conditions and refrigerated storage to slow hydrolysis.

- Validate stability periodically using HPLC with UV detection (290 nm) .

| pH | Degradation Rate (100 hours) | Key Observations |

|---|---|---|

| 4.0 | >60% loss | Rapid hydrolysis |

| 7.0 | 3% loss | Optimal stability |

| 11.0 | 100% loss | Complete degradation |

Q. What validated analytical methods are recommended for quantifying this compound in environmental and biological matrices?

Reverse-phase HPLC with UV detection (290 nm) is the gold standard. Key parameters:

- Column : C18, 4.6 × 250 mm, 5 µm particle size.

- Mobile phase : Acetonitrile-phosphate buffer (pH 5.0) gradient .

- Sample prep : Solid-phase extraction (SPE) for environmental samples; protein precipitation for serum .

- Validation : Include recovery tests (70–120%) and limit of quantification (LOQ ≤ 0.1 µg/mL) .

Q. How does soil composition affect this compound sorption, and what models characterize this interaction?

Sorption is governed by soil pH, organic matter, and clay content. The Freundlich model (Log q = log Kf + 1/n·log C) is widely used, where Kf (distribution coefficient) and 1/n (linearity factor) quantify binding affinity . For example:

- Sandy loam : Low Kf (13–14 mg/kg) indicates weak sorption.

- Clay-rich soil : High Kf (79.6 mg/kg at pH 6.0) suggests strong binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound sorption coefficients (Kf) across studies?

Discrepancies arise from variations in soil properties, pH, and experimental duration. To harmonize

- Standardize soil pre-treatment (e.g., drying, sieving) and equilibrium times (≥24 hours).

- Report organic carbon content (%) and cation exchange capacity (CEC) to enable cross-study comparisons .

- Use meta-analysis to identify outliers and normalize Kf values based on soil pH gradients .

Q. What experimental designs effectively assess this compound’s role in promoting antibiotic-resistant bacteria in agricultural soils?

- Soil-column studies : Monitor leachate for this compound-resistant E. coli under simulated rainfall. Include manure-amended vs. control soils to isolate this compound’s effects .

- Metagenomics : Profile resistance genes (e.g., erm genes) before/after this compound exposure.

- Dose-response : Test sub-inhibitory this compound concentrations to mimic environmental residues .

Q. How do pharmacokinetic (PK) models inform this compound dosing regimens in livestock to balance efficacy and residue avoidance?

Compartmental PK analysis (e.g., non-linear mixed-effects modeling) reveals:

- Half-life : 1.2–2.5 hours in cattle serum.

- Bioavailability : 40–60% after oral administration .

- Withdrawal periods : Calculate using tissue residue depletion curves (ensure compliance with FDA tolerance limits) .

| Parameter | This compound (IV) | This compound (Oral) |

|---|---|---|

| Cmax | 2.1 µg/mL | 0.8 µg/mL |

| T1/2 | 1.5 hours | 2.4 hours |

| AUC | 12.3 h·µg/mL | 6.7 h·µg/mL |

Q. What frameworks guide hypothesis-driven research on this compound’s ecological impacts?

Apply the PICO framework:

- Population : Soil microbiota.

- Intervention : this compound exposure (e.g., 0.1–50 mg/kg).

- Comparison : Untreated/manure-only controls.

- Outcome : Abundance of resistance genes or nutrient cycling disruption . Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Methodological Notes

- Contradiction Analysis : When reconciling stability data (e.g., Kolz et al. vs. Paesen et al.), compare solvent purity (Milli-Q water vs. buffered systems) and analytical validation protocols .

- Data Reproducibility : Document experimental conditions in line with journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization and dataset archiving) .

Properties

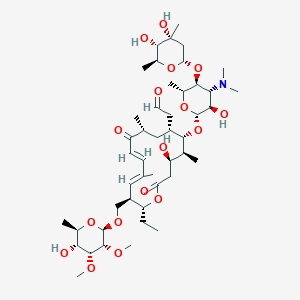

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

1401-69-0, 1405-54-5 | |

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.